

Physicochemical Properties of 2,5,6-Trichloropyrimidin-4-amine

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Compound of Interest

Compound Name: 2,5,6-Trichloropyrimidin-4-amine

Cat. No.: B1287775

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The following table summarizes the known physicochemical data for **2,5,6-Trichloropyrimidin-4-amine**. These parameters are fundamental in predicting the compound's behavior in biological systems and during formulation.

Property	Value	Source
Molecular Formula	C ₄ H ₂ Cl ₃ N ₃	[1] [2] [3] [4]
Molecular Weight	198.44 g/mol	[1] [3]
Boiling Point	335.632 °C at 760 mmHg	[1] [3]
Density	1.74 g/cm ³	[1] [3]
XLogP3 (logP)	2.4	[2] [3]
Melting Point	Not Available	[1]
Topological Polar Surface Area	51.8 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in the field and can be adapted for the specific analysis of **2,5,6-Trichloropyrimidin-4-amine**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end.^{[5][6]} The tube is tapped gently to ensure the solid is compacted at the bottom.^[5]
- **Apparatus Setup:** The capillary tube is placed into a heating block apparatus alongside a calibrated thermometer.^[6]
- **Heating:** The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.^[5]
- **Observation:** The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded.^[7] This range is reported as the melting point.^[6]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.^[8]

Methodology:

- **Preparation:** An excess amount of **2,5,6-Trichloropyrimidin-4-amine** is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^[9]

- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
- **Analysis:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.^[10] This concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with ionizable groups, it dictates the extent of ionization at a given pH.

Methodology:

- **Sample Preparation:** A precise amount of **2,5,6-Trichloropyrimidin-4-amine** is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM).^[11]
- **Titration Setup:** The solution is placed in a vessel equipped with a calibrated pH electrode and a magnetic stirrer.^[11] The system is purged with nitrogen to remove dissolved CO₂.^[11]
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.^[11]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.^[11]
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.^{[11][12]} For a weak base, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.^[13]

LogP Determination (Shake-Flask Method)

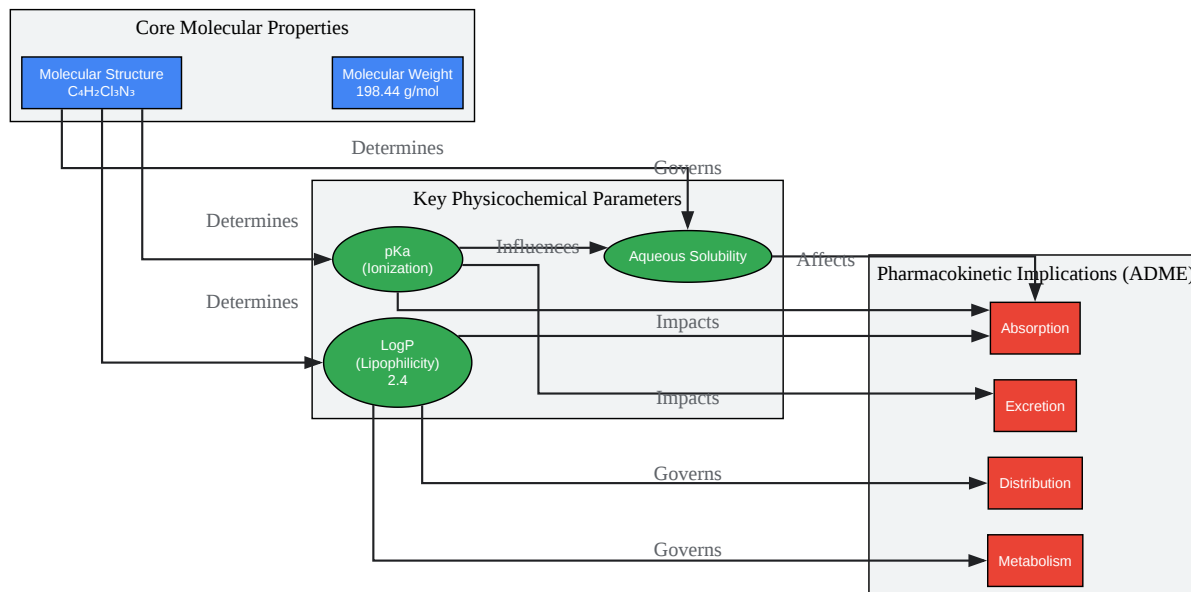
The partition coefficient (P) or its logarithm (logP) measures a compound's differential solubility between two immiscible phases, typically n-octanol and water, representing its lipophilicity.^{[14][15]}

Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[\[16\]](#)
- Partitioning: A known amount of **2,5,6-Trichloropyrimidin-4-amine** is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase.
- Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[\[17\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Analysis: The concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.[\[18\]](#)
- Calculation: The LogP is calculated using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration in octanol}]}{[\text{Concentration in aqueous phase}]}\right)$.[\[15\]](#)

Logical Relationship Diagram

The following diagram illustrates the relationship between the key physicochemical properties of **2,5,6-Trichloropyrimidin-4-amine** and their importance in the context of drug development.



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Caption: Relationship between molecular and physicochemical properties and their impact on ADME.

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